tert-Butyl 3-nitroprop-2-enoate

Description

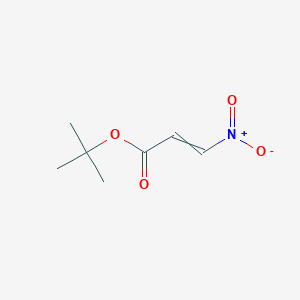

tert-Butyl 3-nitroprop-2-enoate is a nitroalkene ester characterized by a tert-butyl ester group and a nitro-substituted α,β-unsaturated carbonyl system. The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the α,β-unsaturated system, making it a potent Michael acceptor and dienophile in cycloaddition reactions. The tert-butyl moiety provides steric bulk, which may improve stability by hindering hydrolysis and reducing crystallinity. This compound is primarily utilized in organic synthesis for constructing complex molecules, particularly in pharmaceutical and agrochemical research.

Properties

CAS No. |

537005-95-1 |

|---|---|

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

tert-butyl (E)-3-nitroprop-2-enoate |

InChI |

InChI=1S/C7H11NO4/c1-7(2,3)12-6(9)4-5-8(10)11/h4-5H,1-3H3/b5-4+ |

InChI Key |

JXMIXAAMUKBEMD-SNAWJCMRSA-N |

SMILES |

CC(C)(C)OC(=O)C=C[N+](=O)[O-] |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Classical Esterification: One common method involves the esterification of 3-nitroprop-2-enoic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid.

Alternative Methods: Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions.

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate, is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: tert-Butyl nitrite (TBN) and iron(III) chloride (FeCl3) are commonly used oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted nitroalkenes or amines.

Scientific Research Applications

Chemistry: tert-Butyl 3-nitroprop-2-enoate is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules and serves as a precursor for various chemical transformations .

Biology: In biological research, this compound is used to study the effects of nitroalkenes on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: Its derivatives are studied for their pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitroprop-2-enoate involves its reactivity as a nitroalkene. The nitro group can participate in various chemical reactions, including nucleophilic addition and radical reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with tert-Butyl 3-nitroprop-2-enoate but differ in substituents and functional groups, leading to distinct reactivity and applications:

tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (CAS 1221341-58-7)

- Functional Groups: Tert-butyl ester, amino group, furan ring.

- Reactivity: The electron-donating amino group reduces electrophilicity compared to the nitro group, limiting utility in conjugate additions. The furan ring enables participation in cycloaddition reactions (e.g., Diels-Alder) but requires activation.

- Applications : Likely used as an intermediate in pharmaceuticals due to furan’s bioactivity .

tert-Butyl-(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate (CAS 204587-97-3)

- Functional Groups: Tert-butyl ester, amino, hydroxyl, and phenyl groups.

- Reactivity: The hydroxyl and amino groups enable hydrogen bonding and chiral synthesis. Stereochemistry (2S,3S) makes it valuable for asymmetric catalysis.

- Applications : Serves as a chiral building block in medicinal chemistry .

tert-Butyl 3-amino-2-methylpropanoate hydrochloride (MDL MFCD29907243)

- Functional Groups: Tert-butyl ester, protonated amino group (as hydrochloride salt).

- Reactivity: The hydrochloride salt enhances water solubility, favoring nucleophilic reactions. The amino group is protected, enabling controlled deprotection in multi-step syntheses.

- Applications : Widely used in agrochemicals and active pharmaceutical ingredients (APIs) due to its stability and solubility .

Comparative Data Table

Reactivity and Stability Insights

- Nitro Group vs. Amino Group: The nitro group in this compound enhances electrophilicity, enabling reactions like Michael additions, whereas amino derivatives (e.g., CAS 1221341-58-7) are nucleophilic and require protection for stability .

- Steric and Solubility Effects : The tert-butyl group in all compounds improves steric protection, but solubility varies. The hydrochloride salt in MDL MFCD29907243 increases aqueous solubility, contrasting with the nitro compound’s preference for organic solvents .

- Safety Considerations: Nitro compounds may pose explosion risks under extreme conditions, whereas amino derivatives (e.g., hydrochloride salts) require handling in ventilated areas due to dust sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.